1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring, and the carboxylic acid group contains a carbon double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclopropyl group, and the carboxylic acid group . The cyclopropyl group is known to introduce strain into the molecule due to its small ring size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds. The carboxylic acid group could participate in acid-base reactions, and the cyclopropyl group might undergo ring-opening reactions due to the strain in the three-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The cyclopropyl group could introduce strain, potentially affecting the compound’s stability .Scientific Research Applications
Synthesis and Reactivity
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block in organic synthesis, contributing to the formation of structurally diverse pyrazole derivatives. These derivatives are synthesized through various methods, including Brönsted acid-mediated annulations and reactions with binucleophiles. Such processes have enabled the efficient generation of compounds with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Akçamur, 2005); (Xue, Liu, Qing, & Wang, 2016).
Corrosion Inhibition
Research has also explored the utility of pyrazole derivatives as corrosion inhibitors for steel in acidic environments. Such compounds significantly reduce the corrosion rate, highlighting their importance in industrial applications where material durability is critical (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands derived from this compound have been employed to construct novel metal coordination polymers. These polymers exhibit unique structural features and potential for application in catalysis, luminescence, and as materials with specific magnetic properties (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the generation of pyrazole derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a variety of pathogenic strains, including Candida albicans, showcasing their potential as lead compounds for the development of new therapeutic agents (Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, & Tanaka, 2008).
Mechanism of Action
Target of action
The compound “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazoles are used in the development of various drugs due to their diverse biological activities .
Mode of action
The mode of action of pyrazoles depends on their specific chemical structure and the functional groups they contain. They can interact with various biological targets such as enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical pathways
Pyrazoles can interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound depend on its chemical structure and physicochemical properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUVPVYLAOHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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